4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid
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Overview
Description
4-(3,4-Dicarboxycyclohexyl)phthalic acid is an organic compound with the molecular formula C16H16O8. It is a derivative of phthalic acid, where the phthalic acid moiety is substituted with a cyclohexyl ring bearing two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicarboxycyclohexyl)phthalic acid typically involves the Diels-Alder reaction between a suitable diene and a phthalic anhydride derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. After the initial cycloaddition, the resulting adduct undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 4-(3,4-dicarboxycyclohexyl)phthalic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dicarboxycyclohexyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-(3,4-Dicarboxycyclohexyl)phthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 4-(3,4-dicarboxycyclohexyl)phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: The parent compound, lacking the cyclohexyl substitution.
Cyclohexane-1,2-dicarboxylic Acid: A similar compound with a cyclohexane ring but without the phthalic acid moiety.
4-(3,4-Dicarboxyphenyl)phthalic Acid: A structurally related compound with a phenyl instead of a cyclohexyl ring
Uniqueness
4-(3,4-Dicarboxycyclohexyl)phthalic acid is unique due to the presence of both a phthalic acid moiety and a cyclohexyl ring with carboxylic acid groups. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
141573-91-3 |
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Molecular Formula |
C16H16O8 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
4-(3,4-dicarboxycyclohexyl)phthalic acid |
InChI |
InChI=1S/C16H16O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1,3,5,8,10,12H,2,4,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
VXVSQFGAELALLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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